molecular formula C16H8ClF5N2OS B1410554 1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone CAS No. 1823183-27-2

1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone

Cat. No. B1410554
CAS RN: 1823183-27-2
M. Wt: 406.8 g/mol
InChI Key: HHOCRUXURBNENS-UHFFFAOYSA-N
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Description

The compound “1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone” is a chemical with the CAS Number: 1823182-59-7 . Its molecular weight is 316.59 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is the core structure of the compound, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H3ClF6N2O/c11-5-1-4 (9 (12,13)14)3-19-6 (2-18-8 (5)19)7 (20)10 (15,16)17/h1-3H .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .


Physical And Chemical Properties Analysis

The compound is stored at ambient temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone is involved in various chemical synthesis processes. For instance, it is used in the synthesis of novel imidazo[1,2-a]pyrimidine compounds through cyclization processes, which are characterized by techniques such as 1H NMR and IR, showcasing its versatility in chemical synthesis (J. Liu, 2013). Additionally, its derivatives have been identified as potential glucagon-like peptide 1 receptor (GLP-1R) activators, demonstrating effects in increasing GLP-1 secretion and glucose responsiveness, indicating its potential in anti-diabetic treatment applications (Y. Gong, H. Cheon, Taeho Lee, N. Kang, 2011).

Pharmacophore Models and Biological Applications

Research has developed a novel pharmacophore model using derivatives of this compound as a skeleton, which serves as selective GLP-1R agonists. These findings offer a promising avenue for the development of new anti-diabetic medications (Y. Gong, H. Cheon, Taeho Lee, N. Kang, 2010).

Antiviral Activities

Imidazo[1,2-a]pyridine derivatives, similar in structure to the compound , have been evaluated for their antiviral activities. These derivatives show potential in the treatment and management of viral infections, highlighting the broad applicability of this chemical scaffold in medicinal chemistry (F. Attaby, A. Elghandour, M. A. Ali, Yasser M. Ibrahem, 2006).

Material Science and Luminescent Properties

In material science, derivatives of this compound have been explored for their luminescent properties. These properties make them suitable for applications in the development of novel luminescent materials, which can be used in various technological applications (G. Volpi, G. Magnano, Iacopo Benesperi, D. Saccone, E. Priola, V. Gianotti, M. Milanesio, E. Conterosito, C. Barolo, G. Viscardi, 2017).

Antibacterial Activities

Moreover, the compound's derivatives have been synthesized and evaluated for their antibacterial activity, showing potential as new agents in combating bacterial infections, further demonstrating the compound's utility in the development of new therapeutics (K. Prasad, 2021).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Future Directions

While specific future directions for this compound are not mentioned in the search results, the synthesis method’s environmental friendliness suggests potential for further exploration . Additionally, the bioactivity of imidazo[1,2-a]pyridines suggests potential for further medicinal chemistry research .

properties

IUPAC Name

1-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2,2-difluoro-2-phenylsulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF5N2OS/c17-11-6-9(15(18,19)20)8-24-12(7-23-14(11)24)13(25)16(21,22)26-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOCRUXURBNENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(C(=O)C2=CN=C3N2C=C(C=C3Cl)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF5N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone
Reactant of Route 2
Reactant of Route 2
1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone
Reactant of Route 3
Reactant of Route 3
1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone
Reactant of Route 4
Reactant of Route 4
1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone
Reactant of Route 5
Reactant of Route 5
1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone
Reactant of Route 6
1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone

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